4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety and a tert-butylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The tert-butylphenoxyethyl group is introduced via nucleophilic substitution reactions, often using alkyl halides and phenols in the presence of a base. The final step involves coupling the oxadiazole intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: This compound shares the tert-butylphenoxyethyl group but has a triazole ring instead of an oxadiazole ring.
5-[1-(4-tert-Butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: Similar to the above compound but with an additional ethyl group.
Uniqueness
4-{5-[1-(4-tert-butylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, particularly where specific interactions or properties are required.
Properties
IUPAC Name |
5-[1-(4-tert-butylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(23-16-7-5-15(6-8-16)19(2,3)4)18-21-17(22-24-18)14-9-11-20-12-10-14/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSNOEWFXGCRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)OC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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